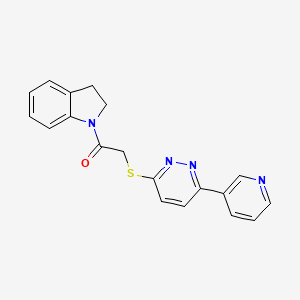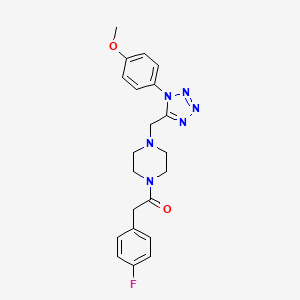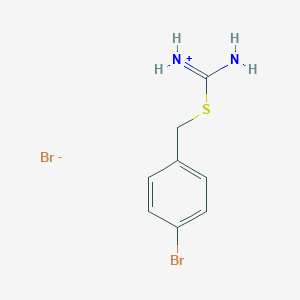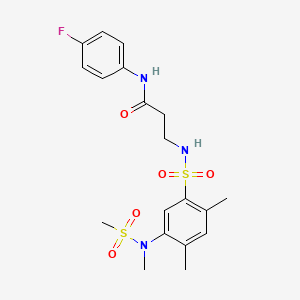![molecular formula C25H28N2O3 B2620639 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide CAS No. 946319-96-6](/img/structure/B2620639.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide” is a complex organic compound. It contains an adamantane moiety, which is a type of diamondoid and has unique structural, biological, and stimulus-responsive properties . The compound also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound that is often found in bioactive molecules.
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of the tetrahydroquinoline moiety can be achieved through various methods, including the Povarov reaction, which is a type of multi-component reaction.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the adamantane and tetrahydroquinoline moieties. For example, the adamantane moiety can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its adamantane and tetrahydroquinoline moieties. For example, adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .作用机制
The mechanism of action of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is complex and involves multiple pathways. In neuroscience, this compound acts as an antagonist of the NMDA receptor, which is a ligand-gated ion channel that plays a critical role in synaptic plasticity and learning and memory processes (Zhang et al., 2019). By inhibiting the activity of the NMDA receptor, this compound can modulate the excitability of neurons and affect synaptic transmission. In cancer cells, this compound induces apoptosis by activating the mitochondrial apoptotic pathway, which involves the release of cytochrome c and the activation of caspases (Wang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. In neuroscience, this compound has been shown to modulate synaptic transmission and affect learning and memory processes (Zhang et al., 2019). In cancer cells, this compound induces apoptosis by activating the mitochondrial apoptotic pathway, leading to the suppression of tumor growth (Wang et al., 2018). Additionally, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines (Kumar et al., 2018).
实验室实验的优点和局限性
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various cellular processes. However, this compound also has some limitations, including its relatively high cost and limited availability in some regions.
未来方向
There are several future directions for N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide research, including the development of novel compounds with improved pharmacological properties, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of its mechanisms of action in different systems. Additionally, this compound could be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, and it has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. This compound has complex mechanisms of action, and it has various biochemical and physiological effects in different systems. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for this compound research, which could lead to the development of novel compounds with improved pharmacological properties and the investigation of this compound as a potential therapeutic agent for various diseases.
合成方法
The synthesis of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 2-furoyl chloride in the presence of triethylamine to form the intermediate compound, which is then reacted with tetrahydroquinoline in the presence of palladium acetate and triphenylphosphine to yield the final product (Kumar et al., 2018). The synthesis method has been optimized to obtain high yields and purity of this compound.
科学研究应用
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes (Zhang et al., 2019). This compound has also been investigated as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway (Wang et al., 2018). Additionally, this compound has been used in drug discovery to develop novel compounds with improved pharmacological properties.
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-23(22-4-2-8-30-22)27-7-1-3-19-5-6-20(12-21(19)27)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h2,4-6,8,12,16-18H,1,3,7,9-11,13-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCARIRWIROBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Chlorophenyl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2620561.png)
![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)





![N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620570.png)



![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/no-structure.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)